molecular formula C16H23N3O4 B589658 Dihydroxy Bendamustine-d3 CAS No. 1794737-33-9

Dihydroxy Bendamustine-d3

Cat. No.: B589658
CAS No.: 1794737-33-9
M. Wt: 324.395
InChI Key: XQMDIDKYVZPCNV-FIBGUPNXSA-N
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Scientific Research Applications

Dihydroxy Bendamustine-d3 has several scientific research applications, including:

Mechanism of Action

Target of Action

Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .

Pharmacokinetics

Bendamustine, from which this compound is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .

Result of Action

The primary result of this compound’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

Preparation Methods

The synthesis of Dihydroxy Bendamustine-d3 involves several steps, starting from Bendamustine hydrochloride. The process typically includes hydrolysis to introduce the hydroxyl groups. The synthetic route involves the following steps :

    Hydrolysis: Bendamustine hydrochloride is subjected to hydrolysis to form monohydroxy and dihydroxy derivatives.

    Protection/Deprotection: Benzyl-protection and deprotection of the amine and carboxylic acid groups are performed to ensure selective reactions.

    Saponification: The ester groups are hydrolyzed to form the corresponding acids.

    Ring-Opening Reaction: Oxirane rings are opened to introduce additional functional groups.

    Esterification: Fischer or Steglish esterification is used to form ester linkages.

Chemical Reactions Analysis

Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.

Comparison with Similar Compounds

Dihydroxy Bendamustine-d3 is unique compared to other similar compounds due to its dual hydroxyl groups, which enhance its reactivity and potential applications. Similar compounds include:

Properties

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDIDKYVZPCNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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